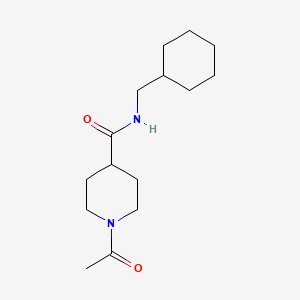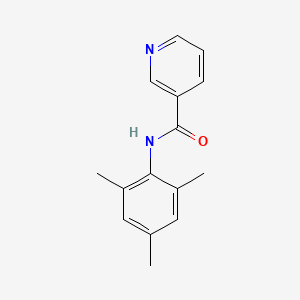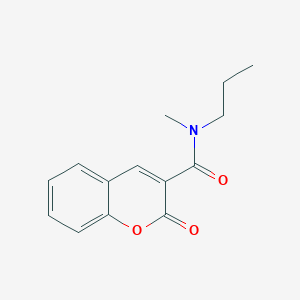
1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide, also known as CX717, is a potent and selective positive allosteric modulator of the AMPA receptor. It was first synthesized by Cortex Pharmaceuticals in the late 1990s and has since been studied for its potential cognitive-enhancing effects.
Mechanism of Action
1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide enhances the receptor's response to glutamate, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, two neurotransmitters that are important for cognitive function. It has also been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide is its selectivity for the AMPA receptor, which makes it a useful tool for studying the role of this receptor in cognitive function. However, one limitation is that it can be difficult to interpret the results of experiments using 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide due to its complex mechanism of action and potential off-target effects.
Future Directions
There are several potential future directions for research on 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in the context of aging or cognitive decline. Further research is needed to fully understand the mechanisms underlying 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide's effects and to determine its safety and efficacy in different populations.
Synthesis Methods
The synthesis of 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of piperidine with acetyl chloride to form N-acetyl-piperidine. This is followed by the reaction of N-acetyl-piperidine with cyclohexylmethylamine to form the final product, 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide. The synthesis of 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide has been optimized to improve yield and purity, making it a suitable candidate for further research.
Scientific Research Applications
1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cognitive enhancer. Studies have shown that 1-acetyl-N-(cyclohexylmethyl)-4-piperidinecarboxamide can improve memory consolidation, attention, and learning in both animals and humans. It has also been shown to enhance synaptic plasticity, which is thought to be the underlying mechanism for its cognitive-enhancing effects.
properties
IUPAC Name |
1-acetyl-N-(cyclohexylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12(18)17-9-7-14(8-10-17)15(19)16-11-13-5-3-2-4-6-13/h13-14H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXZMHOQJLBOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)


![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5375345.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)
![1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)